Small-Molecule Cocktail Enhance the Potential Therapeutic Uses of Stem Cells

Researchers at the National Institutes of Health have devised a four-part small-molecule cocktail that can protect stem cells called induced pluripotent stem cells (iPSCs) from stress and maintain normal stem cell structure and function. The researchers suggest that the cocktail could enhance the potential therapeutic uses of stem cells, ranging from treating diseases and conditions — such as diabetes, Parkinson’s disease and spinal cord injury — to genome editing.

Stem cells are sensitive and their possible uses in medicine are hindered by the stress of cultivating in a cell culture dish, which can destruct their DNA and cause the death of the cell. Theoretically, human pluripotent stem cells can grow forever and act as an infinite source for specialized cells, including brain, kidney and heart cells.

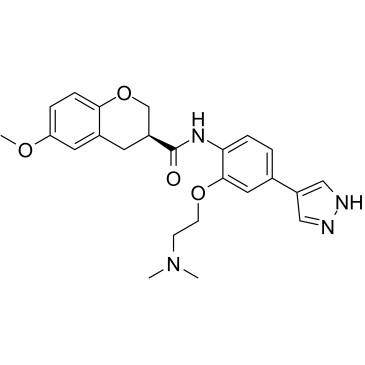

In a series of experiments, the team used high-throughput screening to systematically test 15,000 US Food and Drug Administration (FDA)-approved drugs and investigational small-molecule compounds. They found that among the 20 drugs and compounds that could inhibit the activity of ROCK, a type of kinase enzyme that is involved in stem cell stress, they found that the compound Chroman 1 was more potent than the widely used compound Y‑27632 in improving cell survival.

“The small-molecule cocktail is safeguarding cells and making stem cell use more predictable and efficient. In preventing cellular stress and DNA damage that typically occur, we’re avoiding cell death and improving the quality of surviving cells,” said Singeç, lead researcher from the study. “The cocktail will become a broadly used staple of the stem cell field and boost stem cell applications in both research and the clinic.”

To further improve cell survival, Singeç and his colleagues used NCATS’ matrix drug screening capabilities to look for potential synergies between Chroman 1 and other drugs and compounds. Matrix drug screening enables investigators to study the effects of drug combinations and determine possible mechanisms by which these drugs act. The researchers identified an investigational drug, Emricasan, that, when combined with Chroman 1, could provide additional support to improve stem cell viability.

The team tested the protective effects of drugs and compounds on 500 stem cells at a time in plate wells. To mimic the cell stress seen during single-cell cloning, the researchers then developed a new assay to allow them to examine the effects of more than 7,500 compounds on only 10 cells at a time.

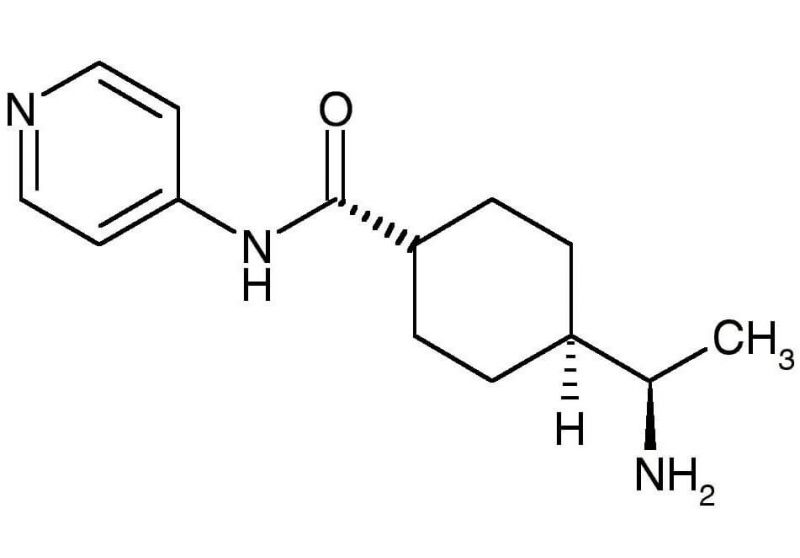

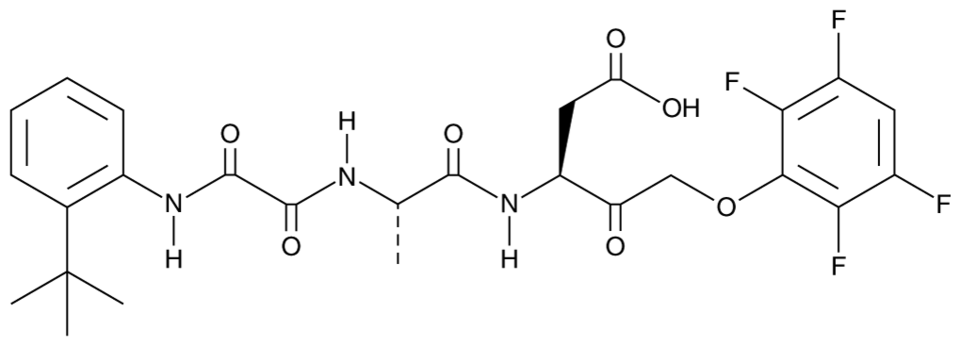

This testing led to the identification of a third compound, trans-ISRIB, that enhanced cell survival, even when there were few cells in each plate. Additional experiments showed that a mixture of compounds called polyamines – in combination with Chroman 1, Emricasan and trans-ISRIB – proved best for single-cell cloning.

In another test, the researchers studied the use of the cocktail on iPSCs that already were differentiated into heart cells, motor neurons and other cell types. They found that these more differentiated cells treated with CEPT also were more viable and showed improved function. Singeç also noted potential uses for the cocktail in tissue engineering and the biomanufacturing of various cell types for regenerative medicine and drug development.

“For the last 20 years, we have not been able to culture human stem cells in the most optimal conditions,” Singeç said. “Our approach could improve safety and ensure that the next-generation stem cell lines are cultured at high quality before moving into the clinic.”

Compounds tested in the study are available at VulcanChem for research use: